molecular formula C10H21N3O3S2 B7553790 1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea

1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea

Cat. No. B7553790
M. Wt: 295.4 g/mol
InChI Key: RJXKBTLIZXALLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea, commonly known as PTTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Scientific Research Applications

PTTMU has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the key applications of PTTMU is in the study of protein-ligand interactions. PTTMU can be used as a probe to identify binding sites on proteins, as well as to study the kinetics of ligand binding. Additionally, PTTMU has been used in drug discovery efforts, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.

Mechanism of Action

The mechanism of action of PTTMU is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. PTTMU has been shown to selectively inhibit the activity of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triglycerides, which are important components of cell membranes and energy storage molecules.
Biochemical and Physiological Effects:
PTTMU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DGAT, PTTMU has been shown to inhibit the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase (ACAT) and sterol O-acyltransferase (SOAT). Additionally, PTTMU has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the key advantages of PTTMU is its selectivity for certain enzymes, which makes it a valuable tool for investigating specific biochemical pathways. Additionally, PTTMU has been shown to be relatively stable and easy to handle, making it a convenient tool for lab experiments. However, one limitation of PTTMU is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on PTTMU. One area of interest is in the development of PTTMU analogs with improved selectivity and potency. Additionally, PTTMU may have potential applications in the treatment of certain diseases, particularly those involving lipid metabolism. Further research is needed to fully understand the mechanism of action of PTTMU and its potential therapeutic applications.

Synthesis Methods

PTTMU can be synthesized by reacting 1-isopropyl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea with propyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography. The synthesis of PTTMU has been optimized to yield high purity and yield, making it a reliable tool for scientific research.

properties

IUPAC Name

1-propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S2/c1-9(2)12-10(14)11-3-8-18(15,16)13-4-6-17-7-5-13/h9H,3-8H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXKBTLIZXALLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCS(=O)(=O)N1CCSCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea

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